Alvimopan-d7 Hydrate
Description
Overview of Alvimopan (B130648): Structure and Foundational Research Context
Alvimopan is a selective antagonist of the human µ-opioid receptor. drugs.comfda.gov Structurally, it is a zwitterionic molecule, a characteristic that limits its ability to cross the blood-brain barrier. biotech-asia.org This peripherally restricted action allows it to counteract the gastrointestinal side effects of opioids without interfering with their central analgesic effects. nih.govcinj.org Alvimopan's high affinity for the µ-opioid receptor, with an inhibition constant (Ki) of 0.4 nM, and its slow dissociation from the receptor contribute to its potency. fda.govnih.gov Research has shown that Alvimopan is primarily metabolized by intestinal microflora into an active metabolite, though this metabolite is not considered essential for the drug's primary efficacy. drugbank.comnih.gov
Significance of Stable Isotope Labeling in Pharmaceutical Sciences and Drug Discovery
Stable isotope labeling is a critical technique in pharmaceutical research, providing profound insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.commetsol.com This method involves replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.com
This substitution is a powerful tool for several reasons:
Metabolic and Pharmacokinetic Studies : Labeled compounds allow researchers to trace the journey of a drug and its metabolites through a biological system with high precision using techniques like mass spectrometry. nih.goveurekaselect.comadesisinc.com
Internal Standards : Isotopically labeled compounds are ideal internal standards for quantitative bioanalysis, as they have nearly identical chemical properties to the parent drug but a different mass, correcting for variations during sample processing and analysis. nih.govscispace.com
Mechanistic Elucidation : The use of stable isotopes can help in understanding the mechanisms of drug metabolism and identifying the specific sites on a molecule that are susceptible to metabolic changes. plos.org
Rationale for Deuterium Incorporation in Alvimopan and Specific Research Utility of Alvimopan-d7 Hydrate (B1144303)
The incorporation of seven deuterium atoms into the Alvimopan structure to create Alvimopan-d7 Hydrate serves specific and crucial purposes in research. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen does. informaticsjournals.co.inscispace.com This "kinetic isotope effect" can influence the rate of metabolic processes that involve the breaking of a carbon-hydrogen bond. plos.orgscispace.com
Role as an Analytical Reference Standard
This compound serves as an indispensable analytical reference standard in quantitative studies. sigmaaldrich.com When analyzing biological samples (like plasma or urine) to determine the concentration of Alvimopan, a known quantity of this compound is added to each sample as an internal standard. nih.govscispace.com Because it behaves almost identically to Alvimopan during extraction and ionization in mass spectrometry, but is distinguishable by its higher mass, it allows for highly accurate and precise quantification of the unlabeled drug. nih.gov This is crucial for pharmacokinetic studies that track drug concentrations over time.
Utility in Tritium-Free Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology to determine how strongly a drug binds to its target receptor. mdpi.com Traditionally, these assays have often used radioactive isotopes like tritium (B154650) (³H) to label the drug molecule. scispace.commdpi.com However, handling radioactive material requires specialized facilities and safety protocols. scispace.com Stable isotope-labeled compounds like this compound offer a safer alternative. While not directly used as the primary labeled ligand in the same way as a tritiated compound, its role as a superior internal standard in mass spectrometry-based binding assays allows for precise quantification without the need for radioactivity, contributing to a tritium-free research environment. musechem.comresearchgate.net Advanced techniques can leverage stable isotopes to study ligand-receptor interactions. nih.gov
Implications of Deuteration on Metabolic and Pharmacokinetic Research
The strategic placement of deuterium atoms can significantly alter a drug's metabolic profile. nih.govresearchgate.net By replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolism at that position can be slowed down. informaticsjournals.co.in This can lead to:
Altered Metabolic Pathways : Deuteration can sometimes redirect metabolism away from pathways that produce toxic metabolites. nih.govresearchgate.net
Researchers utilize deuterated compounds like this compound to investigate these effects. By comparing the metabolism and pharmacokinetics of the deuterated versus the non-deuterated compound, scientists can gain a deeper understanding of how the drug is processed in the body. plos.orgnih.gov This knowledge is critical for designing safer and more effective drugs. While the potential for pharmacokinetic enhancement is a key driver for deuteration strategies, the actual in vivo outcome is complex and must be empirically determined. plos.orgscispace.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C₂₅H₂₇D₇N₂O₅ |
|---|---|
Molecular Weight |
449.59 |
Synonyms |
rac-N-[2-[[4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl)propyl]glycine-d7 Hydrate; ADL 8-2698-d7 Hydrate; LY 246736-d7 Hydrate; Entereg-d7 Hydrate; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies
Synthetic Pathways for Deuterated Alvimopan-d7 Hydrate (B1144303)
The synthesis of Alvimopan-d7 hydrate is not explicitly detailed in publicly available literature. However, a plausible synthetic pathway can be constructed based on the known synthesis of Alvimopan (B130648) and established methods for deuterium (B1214612) labeling. researchgate.netresearchgate.net The general synthesis of Alvimopan involves the coupling of two key intermediates: (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine and a protected derivative of (S)-2-benzyl-3-aminopropanoic acid, followed by deprotection steps. researchgate.net
For the synthesis of this compound, a deuterated version of one or more of the starting materials is required. Based on the known structure of Alvimopan-d7, which contains seven deuterium atoms, the labeling is located on the phenylpropyl glycine (B1666218) portion of the molecule. Specifically, five deuterium atoms are on the phenyl ring and two are on the carbon adjacent to the phenyl ring. simsonpharma.com
A likely synthetic approach would therefore involve the synthesis of a deuterated phenylalanine derivative which is then incorporated into the Alvimopan backbone. The final step would involve hydration to yield this compound.
Methodologies for Deuterium Incorporation at Specific Molecular Sites
Achieving site-specific deuteration with a high degree of incorporation is crucial for the utility of this compound as an internal standard. Several methodologies can be employed for the targeted introduction of deuterium atoms.
Deuteration of the Phenyl Ring: The five deuterium atoms on the phenyl ring of the phenylalanine moiety can be introduced through catalytic hydrogen-deuterium (H-D) exchange reactions on a suitable precursor. Platinum-on-carbon (Pt/C) has been shown to be an effective catalyst for the deuteration of aromatic rings using deuterium oxide (D₂O) as the deuterium source. researchgate.netoup.comresearchgate.netcapes.gov.br This method offers high efficiency for electron-rich aromatic systems under relatively mild conditions. researchgate.netoup.com The reaction typically proceeds under a hydrogen atmosphere, which facilitates the catalytic cycle. researchgate.net
Deuteration of the Alkyl Chain: The two deuterium atoms on the carbon adjacent to the phenyl ring can be introduced using several methods. One approach is the reduction of a suitable precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). d-nb.info Alternatively, methods involving copper-catalyzed deacylative deuteration of alkyl groups using D₂O as the deuterium source have been developed for site-specific deuteration. nih.gov Research on the deuteration of phenylalanine derivatives has also explored various catalytic systems to achieve selective deuterium incorporation. researchgate.net
Purification and Isolation Protocols for Highly Pure Deuterated Analogs
The purification of this compound is essential to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other impurities. moravek.com High-performance liquid chromatography (HPLC) is a widely used and effective technique for the purification of pharmaceutical compounds, including isotopically labeled analogs. nih.govnih.gov
The purification process would typically involve the use of a reversed-phase HPLC column with a suitable mobile phase, likely a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, with the possible addition of modifiers like formic acid or trifluoroacetic acid to improve peak shape and resolution. The selection of the specific column and mobile phase conditions would be optimized to achieve baseline separation of Alvimopan-d7 from its potential impurities.
Following HPLC purification, the collected fractions containing the pure this compound are typically subjected to a lyophilization (freeze-drying) process to remove the solvents and isolate the compound as a stable solid.
Isotopic Enrichment and Positional Deuteration Analysis
Confirming the isotopic enrichment and the specific positions of the deuterium atoms is a critical final step in the characterization of this compound. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this analysis. rsc.orgrsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the molecular weight of the compound with high accuracy, which allows for the confirmation of the number of deuterium atoms incorporated. nih.gov By comparing the mass spectrum of the deuterated compound to that of the non-deuterated Alvimopan, the mass shift corresponding to the seven deuterium atoms can be precisely measured. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is used to confirm the positions of the deuterium atoms. In the ¹H NMR spectrum of Alvimopan-d7, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides unambiguous evidence of the site-specific labeling. rsc.orgresearchgate.net
The combination of these analytical techniques ensures the quality and reliability of the this compound for its intended use in scientific research.
Table 1: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purification | Separation from impurities, non-deuterated and partially deuterated analogs. |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment Analysis | Accurate molecular weight, confirmation of the number of deuterium atoms, calculation of isotopic purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Positional Deuteration Analysis | Confirmation of the specific sites of deuterium incorporation. |
Advanced Analytical Characterization of Alvimopan D7 Hydrate
Spectroscopic Characterization
Spectroscopic methods are fundamental to the structural elucidation and verification of Alvimopan-d7 hydrate (B1144303). Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about its molecular weight, fragmentation patterns, and the precise location of the deuterium (B1214612) atoms.
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like Alvimopan-d7 hydrate. It provides an accurate determination of the molecular weight and offers insights into the molecule's structure through fragmentation analysis. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. nih.gov For Alvimopan-d7, the expected molecular formula is C₂₅H₂₅D₇N₂O₄, leading to a theoretical monoisotopic mass that can be precisely verified by HRMS. simsonpharma.commedchemexpress.com This level of accuracy is essential to distinguish the deuterated compound from its unlabeled counterpart and other potential impurities. nih.gov
Table 1: Molecular Information for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₅D₇N₂O₄ | simsonpharma.commedchemexpress.com |
| Molecular Weight | 431.58 g/mol | simsonpharma.commedchemexpress.com |
| CAS Number | 1261396-48-8 | simsonpharma.commedchemexpress.com |
This table presents the key molecular properties of Alvimopan-d7.
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of this compound and, crucially, to confirm the specific locations of the deuterium atoms. nih.gov In an MS/MS experiment, the parent ion of Alvimopan-d7 is selected and subjected to collision-induced dissociation, generating a series of fragment ions. By analyzing the mass-to-charge ratios of these fragments, it is possible to deduce where the deuterium labels reside within the molecular structure. For instance, fragmentation of the ((S)-2-(((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)methyl)-3-(phenyl-d5)propanoyl-3,3-d2)glycine structure would yield specific fragments, and the mass shift of these fragments compared to unlabeled Alvimopan (B130648) confirms the d5-phenyl and d2-glycine labeling. simsonpharma.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound, providing detailed information about the carbon-hydrogen framework and directly observing the deuterium nuclei. nih.govmdpi.com
Deuterium NMR (²H NMR) is a specialized NMR technique that directly detects the deuterium nuclei. wikipedia.org This method is highly effective for verifying the successful incorporation of deuterium into the target molecule. wikipedia.org The ²H NMR spectrum of this compound will exhibit signals corresponding to the chemical environments of the deuterium atoms. wikipedia.org The presence of these signals, and the absence of corresponding proton signals in the ¹H NMR spectrum, provides conclusive evidence of deuteration. wikipedia.org Furthermore, the integration of the ²H NMR signals can be used to assess the isotopic enrichment at each labeled position. sigmaaldrich.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon framework. mdpi.com In the case of Alvimopan-d7, the carbons directly bonded to deuterium will show characteristic changes in their NMR signals, such as a decrease in signal intensity due to the loss of the Nuclear Overhauser Effect (NOE) from attached protons and splitting of the signal into a multiplet due to coupling with the spin-1 deuterium nucleus. These effects serve as further confirmation of the location of the deuterium labels.
Table 2: List of Compounds
| Compound Name |
|---|
| Alvimopan |
| This compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isotopic Purity
Proton NMR (¹H NMR) for Residual Proton Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a critical tool for the structural elucidation and, in the case of deuterated compounds, for the analysis of residual protons. For this compound, ¹H NMR is primarily used to confirm the positions of deuterium incorporation and to quantify the isotopic purity by measuring the signals from any remaining, non-deuterated sites.
In a typical ¹H NMR analysis of non-deuterated Alvimopan, spectra are recorded on a 400 MHz spectrometer using a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). orientjchem.orgorientjchem.org The resulting spectrum displays a complex pattern of signals corresponding to each unique proton in the molecule. However, for this compound, the signals corresponding to the seven positions where deuterium atoms have replaced protons are expected to be absent or significantly diminished in intensity. The integration of the remaining proton signals relative to an internal standard allows for the calculation of the degree of deuteration. The presence of small residual peaks in the regions where protons have been substituted can indicate incomplete deuteration. pitt.edu Analysis of these residual signals is crucial for determining the isotopic enrichment of the labeled compound. medchemexpress.comcaymanchem.com
The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS). orientjchem.orgorientjchem.org The analysis focuses on identifying the characteristic peaks of Alvimopan while confirming the reduction or absence of signals at the d7-labeled positions. orientjchem.orgorientjchem.org
Table 1: Representative ¹H NMR Spectral Data for Alvimopan (for comparison) Note: This table is based on data for non-deuterated Alvimopan, as specific data for the d7 hydrate is not publicly available. The analysis of Alvimopan-d7 would focus on the absence of signals at deuterated positions.
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 9.0 - 11.0 | Broad singlet | Phenolic -OH (in DMSO-d₆) organicchemistrydata.org |
| 7.0 - 7.5 | Multiplet | Aromatic protons orientjchem.org |
| 3.0 - 4.0 | Multiplet | Protons adjacent to nitrogen and oxygen orientjchem.org |
| 1.0 - 3.0 | Multiplet | Aliphatic and methyl protons orientjchem.orgorientjchem.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, as deuterium substitution does not significantly alter the primary functional groups. orientjchem.orgorientjchem.org However, subtle shifts in the stretching and bending frequencies of bonds involving deuterium may be observable. The analysis is typically performed using a Fourier Transform Infrared (FTIR) spectrophotometer with the sample prepared as a potassium bromide (KBr) pellet. orientjchem.orgorientjchem.org
The IR spectrum provides confirmation of the compound's core structure by identifying characteristic absorption bands. libretexts.orglibretexts.org Key functional groups in Alvimopan include the hydroxyl (-OH), carboxylic acid (-COOH), amide (N-H and C=O), and phenyl groups. nih.gov The presence of water of hydration would be indicated by a broad absorption band in the O-H stretching region.
Table 2: Key Infrared Absorption Frequencies for Alvimopan Functional Groups
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Phenol, Carboxylic Acid, Hydrate) | 3500 - 3200 (broad) | Hydrogen-bonded O-H stretching libretexts.org |
| N-H (Amide) | ~3311 | N-H stretching google.com |
| C-H (Aromatic) | 3100 - 3000 | C-H stretching libretexts.org |
| C-H (Aliphatic) | 3000 - 2850 | C-H stretching libretexts.orglibretexts.org |
| C=O (Carboxylic Acid) | 1725 - 1700 | Carbonyl stretching |
| C=O (Amide) | ~1711 | Carbonyl stretching google.com |
| C=C (Aromatic) | 1600 - 1450 | Ring stretching |
| C-O | 1260 - 1050 | C-O stretching libretexts.org |
Chromatographic Purity and Impurity Profilingchromatographyonline.com
Chromatographic techniques are essential for assessing the purity of this compound and for creating a detailed impurity profile. chromatographyonline.com These methods separate the main compound from any process-related impurities, degradation products, or stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validationresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of Alvimopan. journalcra.com Methods are developed and validated according to ICH guidelines to ensure they are specific, accurate, precise, and linear. journalcra.comresearchgate.net
Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic mode for the purity analysis of pharmaceutical compounds like Alvimopan. chromatographyonline.com In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. nih.gov
Method development involves optimizing the mobile phase composition (often a mixture of an aqueous buffer like potassium dihydrogen phosphate (B84403) and an organic solvent like acetonitrile), flow rate, and detection wavelength to achieve optimal separation of Alvimopan from its potential impurities. journalcra.comijpsr.comresearchgate.net The retention time for Alvimopan in various reported methods ranges from approximately 4 to 5 minutes. journalcra.comijpsr.com Validation confirms the method's suitability for its intended purpose, including parameters like linearity over a specific concentration range, accuracy, precision, and robustness. journalcra.comijpsr.com
Table 3: Example RP-HPLC Method Parameters for Alvimopan Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Altima C18 (150mm x 4.6mm, 5µm) journalcra.com | Altima Grace Smart C-18 (250 x 4.6 mm, 5μ) ijpsr.comresearchgate.net |
| Mobile Phase | Potassium Dihydrogen Orthophosphate Buffer (pH 3.3) : Acetonitrile (B52724) (60:40 v/v) journalcra.com | Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 3.0) (50:50 v/v) ijpsr.comresearchgate.net |
| Flow Rate | 1.0 mL/min journalcra.comijpsr.com | 1.0 mL/min researchgate.net |
| Detection (UV) | 225 nm journalcra.com | 261 nm ijpsr.com |
| Retention Time | ~4.0 min journalcra.com | ~5.0 min ijpsr.com |
Chiral HPLC for Stereoisomeric Purity
Alvimopan has three chiral centers, making it theoretically possible for eight diastereomers to exist. orientjchem.orgorientjchem.org Since only one stereoisomer is pharmacologically active, it is crucial to control the stereoisomeric purity of the API. Chiral HPLC is a powerful technique for separating and quantifying these stereoisomers. researchgate.netnih.gov
A specific and validated normal-phase chiral HPLC method has been developed for Alvimopan. researchgate.netnih.gov This method typically utilizes a polysaccharide-based chiral stationary phase, such as cellulose (B213188) tris(3,5-dichlorophenylcarbamate), which can effectively resolve the different isomers. researchgate.netnih.govresearchgate.net The separation of all diastereomers allows for the accurate determination of the chiral purity of the Alvimopan drug substance. orientjchem.orgorientjchem.org
Table 4: Chiral HPLC Method Parameters for Alvimopan Stereoisomer Separation
| Parameter | Condition |
| Column | CHIRALPAK IC (250 × 4.6 mm, 5 μm) researchgate.netnih.gov |
| Mobile Phase | n-hexane : isopropyl alcohol : ethanol (B145695) : diethylamine (B46881) (650:200:150:5 v/v) researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min researchgate.netnih.gov |
| Column Temperature | 30°C researchgate.netnih.gov |
| Injection Volume | 10 μL researchgate.netnih.gov |
| Detection (UV) | 273 nm researchgate.netnih.gov |
| Analysis Time | < 35 minutes researchgate.netnih.gov |
Gas Chromatography (GC) for Volatile Impurities or Derivatized Analogs
Gas Chromatography (GC) is the standard method for the analysis of residual volatile impurities, such as organic solvents, that may be present in an API from the synthesis and purification processes. ispub.comtsijournals.com The control of these volatile impurities is a critical regulatory requirement. tsijournals.com
For pharmaceutical analysis, headspace GC coupled with a Flame Ionization Detector (FID) is a common configuration. ispub.comwalshmedicalmedia.com The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. walshmedicalmedia.com This technique prevents non-volatile matrix components from contaminating the GC column. walshmedicalmedia.com The method is validated for specificity, sensitivity, and accuracy for a range of common solvents used in pharmaceutical manufacturing. ispub.comresearchgate.net While specific methods for this compound are not detailed in public literature, a general approach would involve using a column like a BP 624 or equivalent and establishing temperature programs to separate solvents such as methanol, ethanol, acetone, and toluene. ispub.comresearchgate.net
Table 5: General GC Conditions for Volatile Impurity Analysis
| Parameter | Typical Condition |
| Technique | Headspace Gas Chromatography (HS-GC) walshmedicalmedia.com |
| Detector | Flame Ionization Detector (FID) ispub.com |
| Column | BP 624 (e.g., 30m x 0.53mm i.d., 0.25µm film) ispub.com |
| Carrier Gas | Nitrogen or Helium ispub.com |
| Injector Temperature | ~230°C ispub.com |
| Detector Temperature | ~250°C ispub.com |
| Oven Program | Temperature gradient (e.g., initial hold at 40°C, ramp to 200°C) ispub.com |
| Diluent | Dimethyl sulfoxide (DMSO) or other high-boiling solvent ispub.com |
Compound Names
In-Depth Analysis of this compound in Preclinical and In Vitro Metabolism Studies
Information regarding the specific use of this compound in preclinical and in vitro metabolism studies is not available in publicly accessible scientific literature. While this deuterated standard is available commercially, detailed research findings on its metabolic fate, stability, and enzymatic interactions have not been published.
The following sections outline the established metabolic pathways of the non-deuterated parent compound, Alvimopan, and describe the standard methodologies for which a deuterated analog like this compound would typically be employed.
Application in Preclinical and in Vitro Metabolism Studies
Deuterated compounds such as Alvimopan-d7 Hydrate (B1144303) are crucial tools in drug metabolism research. They serve as tracers for elucidating metabolic pathways and as internal standards for quantitative analysis. However, specific studies detailing the application of Alvimopan-d7 Hydrate for these purposes are not documented in available research. The metabolism of the parent compound, Alvimopan (B130648), has been characterized.
While studies specifically using this compound as a tracer are not published, the primary metabolic pathway of Alvimopan has been identified through other means. The main route of biotransformation for Alvimopan is not hepatic but occurs in the gastrointestinal tract.
In vitro metabolic stability assays are standard procedures in preclinical drug development to predict how a drug will be cleared from the body. bioivt.com These tests involve incubating a compound with various subcellular fractions or cells that contain metabolic enzymes. nih.govwuxiapptec.com
Liver Microsomes and S9 Fractions: These preparations are rich in Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. bioivt.com
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of liver metabolism. wuxiapptec.comvisikol.com
For Alvimopan, research indicates that it is not a substrate for CYP enzymes, and hepatic metabolism does not play a significant role in its clearance. hmdb.ca Therefore, Alvimopan would be expected to show high stability in in vitro assays using liver microsomes and hepatocytes. No data is available for similar tests conducted on this compound.
Table 1: Common In Vitro Systems for Metabolic Stability Assessment
| Biological Matrix | Primary Enzymes Present | Typical Application |
| Liver Microsomes | Cytochrome P450 (CYP), UGTs | High-throughput screening for Phase I metabolism |
| S9 Fractions | CYPs, UGTs, and cytosolic enzymes | Broader assessment of Phase I and Phase II metabolism |
| Hepatocytes | Complete set of hepatic enzymes | Comprehensive metabolic profiling and clearance prediction |
The primary metabolite of Alvimopan has been structurally identified as ADL 08-0011. This metabolite is formed through the hydrolysis of the amide bond of Alvimopan. Should this compound be subjected to the same metabolic process, the resulting deuterated metabolite would be ADL 08-0011-d7. The use of a deuterated tracer would simplify its detection and structural confirmation using mass spectrometry by providing a distinct mass signature. However, no studies have been published confirming the formation or structure of this specific deuterated metabolite.
The key biotransformation pathway for Alvimopan is hydrolysis mediated by the enzymatic activity of intestinal microflora. hmdb.ca This process converts Alvimopan into its active metabolite, ADL 08-0011. Studies have shown that this conversion occurs within the gut, distinguishing its metabolism from typical liver-centric pathways. hmdb.ca While it is presumed that this compound would follow the same pathway, specific mechanistic studies using this deuterated form have not been reported.
Enzyme reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. nih.govresearchgate.net This is critical for predicting potential drug-drug interactions.
In vitro data confirm that Alvimopan is not a substrate for CYP enzymes. hmdb.ca Its metabolism is a non-CYP-mediated process, specifically a hydrolysis reaction carried out by gut bacteria. Therefore, reaction phenotyping studies for Alvimopan would focus on characterizing the activity of the intestinal microbiome rather than hepatic CYP isoforms. No such studies have been published for this compound.
The deuterium (B1214612) kinetic isotope effect (KIE) occurs when replacing a hydrogen atom with a deuterium atom at a site of bond cleavage slows down a chemical reaction. nih.govscienceopen.com This effect is a valuable tool for studying enzyme mechanisms. If the cleavage of a carbon-hydrogen bond is the rate-limiting step in a metabolic reaction, deuteration at that position will decrease the rate of metabolism. scienceopen.com
Since the metabolism of Alvimopan is a hydrolysis of an amide bond, a significant KIE would not be expected unless a C-H bond cleavage is involved in the rate-determining step of the microbial enzymes responsible for the hydrolysis. There are no published studies that have assessed the deuterium KIE on Alvimopan's metabolism using this compound.
Unveiling the Role of this compound in Preclinical Bioanalysis
The deuterated analog, this compound, serves as a critical internal standard in the quantitative analysis of the peripherally acting mu-opioid receptor antagonist, Alvimopan, particularly within complex preclinical research matrices such as animal tissue homogenates. Its application is fundamental to the development and validation of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
Pharmacological Research and Mechanistic Studies Non Clinical Focus
In Vitro Receptor Binding and Functional Assays
In vitro studies have been crucial in characterizing the binding affinity, selectivity, and functional activity of alvimopan (B130648) at opioid receptors.
µ-Opioid Receptor (MOR) Binding Kinetics and Affinity Profiling (Kᵢ, IC₅₀)
Radioligand binding assays have consistently demonstrated that alvimopan possesses a high affinity for the µ-opioid receptor. openaccessjournals.com The inhibition constant (Kᵢ), a measure of binding affinity, has been reported in the sub-nanomolar range, indicating potent receptor binding. openaccessjournals.comnih.gov Specific reported Kᵢ values include 0.77 nM, 0.47 nM, and 0.32 nM. nih.govdrugbank.commedchemexpress.com This high affinity is greater than that of the classic opioid antagonist, naloxone (B1662785), which has a reported Kᵢ of 3.7 nM. openaccessjournals.comnih.gov
In functional assays, such as those measuring the inhibition of loperamide-stimulated [³⁵S]GTPγS binding in membranes with cloned human µ-opioid receptors, alvimopan shows potent antagonism with a half-maximal inhibitory concentration (IC₅₀) of 1.7 nM. medchemexpress.comabo.com.pl Another study reported an IC₅₀ of 3.0 nM. drugbank.com
| Parameter | Value | Assay Condition | Reference |
|---|---|---|---|
| Kᵢ | 0.77 nM | Radioligand binding assay | openaccessjournals.comnih.gov |
| Kᵢ | 0.47 nM | Human μ-opioid receptor | medchemexpress.com |
| Kᵢ | 0.32 nM | Human μ-opioid receptor | drugbank.com |
| IC₅₀ | 1.7 nM | [³⁵S]GTPγS binding assay | medchemexpress.comabo.com.pl |
| IC₅₀ | 3.0 nM | - | drugbank.com |
Comparative Binding and Selectivity against δ- and κ-Opioid Receptors
Alvimopan exhibits selectivity for the µ-opioid receptor over the δ-opioid (DOR) and κ-opioid (KOR) receptors. openaccessjournals.commedchemexpress.com While it has a sub-nanomolar affinity for the MOR, its affinity for DOR and KOR is significantly lower.
One study reported Kᵢ values of 4.4 nM for DOR and 40 nM for KOR, compared to 0.77 nM for MOR. openaccessjournals.com Another detailed Kᵢ values of 12 nM for DOR and 100 nM for KOR, against a MOR Kᵢ of 0.47 nM. medchemexpress.com This profile confirms alvimopan as a µ-selective antagonist. nih.gov Its primary metabolite, ADL 08-0011, also shows high affinity for the MOR (pKᵢ of 9.6) and possesses greater µ-receptor selectivity. nih.gov
| Receptor | Kᵢ (nM) - Study 1 | Kᵢ (nM) - Study 2 | Reference |
|---|---|---|---|
| µ-Opioid (MOR) | 0.77 | 0.47 | openaccessjournals.commedchemexpress.com |
| δ-Opioid (DOR) | 4.4 | 12 | openaccessjournals.commedchemexpress.com |
| κ-Opioid (KOR) | 40 | 100 | openaccessjournals.commedchemexpress.com |
Dissociation Kinetics from Opioid Receptors
A key characteristic of alvimopan is its slow dissociation rate from the µ-opioid receptor, which is thought to contribute to its long duration of action. nih.gov The dissociation half-life (t½) of alvimopan from the MOR has been measured to be between 30 and 44 minutes. nih.govjvsmedicscorner.com This is comparable to the long-acting partial agonist buprenorphine (t½ = 44 min) but significantly slower than shorter-acting antagonists like naloxone (t½ = 0.82 min) and methylnaltrexone (B1235389) (t½ = 0.46 min). nih.gov This slow dissociation kinetic profile is consistent with its high receptor affinity. fda.govfda.gov
Mechanistic Studies of Receptor Antagonism in Cellular and Subcellular Models
Mechanistic studies confirm alvimopan's role as a potent and selective MOR antagonist. In cellular assays using recombinant cell lines, alvimopan effectively antagonizes the functional effects of µ-opioid agonists. nih.gov
A key assay used to determine functional activity is the [³⁵S]GTPγS binding assay, which measures G-protein activation following receptor stimulation. researchgate.netscispace.com In this system, alvimopan demonstrates negative intrinsic activity, characteristic of an inverse agonist, at the µ-opioid receptor. nih.gov This contrasts with methylnaltrexone, which shows partial agonist activity. nih.gov Alvimopan competitively antagonizes the effects of µ-opioid agonists on contractility in isolated tissue preparations. fda.govfda.gov Furthermore, at concentrations up to 10 µM, alvimopan shows no significant activity at over 70 other non-opioid receptors, enzymes, or ion channels, highlighting its specificity. fda.govfda.gov
Preclinical In Vitro and Ex Vivo Investigations of Pharmacological Activity
Assessment of Peripheral vs. Central Receptor Activity in Animal Tissue Preparations
Alvimopan is designed as a peripherally acting µ-opioid receptor antagonist, with its physicochemical properties—specifically its zwitterionic nature and polarity—limiting its ability to cross the blood-brain barrier. nih.govjvsmedicscorner.combiotech-asia.org Preclinical studies in animal models support this peripheral selectivity.
In ex vivo preparations, such as the isolated guinea pig ileum, alvimopan potently antagonizes the inhibitory effects of µ-opioid agonists like morphine on contractility. nih.govfda.govfda.gov Studies have also shown that alvimopan and its metabolite can increase the amplitude of electrically evoked contractions in morphine-naive guinea pig ileum. nih.gov In tissue from morphine-dependent animals, alvimopan was shown to increase spontaneous mechanical activity. nih.gov
Conversely, alvimopan only antagonizes centrally mediated effects, such as morphine-induced analgesia, at very high doses that result in plasma concentrations sufficient to overcome the blood-brain barrier. openaccessjournals.com This demonstrates a significant separation between the doses required to elicit peripheral versus central effects, confirming its profile as a peripherally restricted antagonist. openaccessjournals.comciteline.com
Receptor Occupancy Studies in Animal Models (e.g., Brain, Gastrointestinal Tract)
Non-clinical pharmacological research has extensively characterized the receptor binding profile and in vivo occupancy of Alvimopan, establishing its mechanism as a peripherally restricted µ-opioid receptor antagonist. These studies, conducted in various animal models, have been crucial in demonstrating the compound's high affinity for its target receptor in the gastrointestinal tract and its concurrent lack of significant occupancy in the central nervous system.
In vitro radioligand binding assays have determined that Alvimopan binds with high affinity and selectivity to the µ-opioid receptor. nih.govfda.gov The inhibition constant (Ki) for the human µ-opioid receptor is approximately 0.4 nM. nih.govfda.govfda.gov Its affinity for δ- and κ-opioid receptors is considerably lower, with reported Ki values of 4.4 nmol/l and 40 nmol/l, respectively. openaccessjournals.com This demonstrates a strong preference for the µ-opioid receptor. Furthermore, Alvimopan is noted to be a more potent µ-opioid receptor antagonist than naloxone (Ki = 3.7 nmol/l). openaccessjournals.com The dissociation of radiolabeled Alvimopan from the human µ-opioid receptor is observed to be slower than that of other opioid ligands, which is consistent with its high receptor affinity. fda.gov The primary metabolite of Alvimopan, formed by intestinal microflora, is also a potent µ-opioid receptor antagonist with a Ki of 0.8 nM. nih.govfda.gov
Table 1: In Vitro Receptor Binding Affinities (Ki) of Alvimopan
| Compound | μ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) | Reference |
|---|---|---|---|---|
| Alvimopan | 0.4 nM | 4.4 nM | 40 nM | nih.govfda.govopenaccessjournals.com |
| Alvimopan Metabolite (ADL 08-0011) | 0.8 nM | N/A | N/A | nih.govfda.gov |
| Naloxone | 3.7 nM | N/A | N/A | openaccessjournals.com |
Studies in animal models confirm Alvimopan's potent antagonist activity at peripheral µ-opioid receptors located in the gastrointestinal tract. In isolated guinea pig ileum preparations, Alvimopan competitively antagonizes the effects of morphine on contractility. fda.govfda.gov In vivo studies in mice further demonstrate this peripheral activity; Alvimopan effectively antagonizes morphine-induced delays in gastrointestinal transit. nih.gov
Distribution studies using radiolabeled Alvimopan in rats provide direct evidence of its localization to the gut. citeline.com Following a single oral administration of [14C] Alvimopan, the compound was detected throughout the gastrointestinal tract, with significant concentration within the gut wall. openaccessjournals.com Conversely, there was minimal evidence of distribution to the blood or other tissues. openaccessjournals.com This sequestration within the gastrointestinal tract is a key feature of its mechanism. citeline.com
In contrast to its high occupancy in the periphery, Alvimopan exhibits negligible brain penetration and central receptor occupancy at therapeutic exposures. citeline.combiotech-asia.org This is attributed to its physicochemical properties and its interaction with efflux transporters like P-glycoprotein at the blood-brain barrier, which actively prevent it from entering the central nervous system. wikipedia.org Animal studies designed to measure both peripheral and central µ-opioid receptor antagonist activities have found a large separation between the exposures required to elicit peripheral versus central effects. openaccessjournals.comciteline.com After intravenous administration in animal models, Alvimopan was found to be approximately 200 times more potent at blocking peripheral µ-receptors compared to its ability to antagonize centrally-mediated morphine-induced analgesia. openaccessjournals.com This peripheral selectivity ensures that Alvimopan can reverse the gastrointestinal effects of opioids without compromising their central analgesic action. openaccessjournals.comnih.gov
Table 2: Summary of Findings from Receptor Occupancy Studies in Animal Models
| Animal Model | Tissue/System | Key Findings | Reference |
|---|---|---|---|
| Rat | Gastrointestinal Tract (Whole-body autoradiography) | Following oral administration, [14C] Alvimopan distribution was largely limited to the GI tract wall with minimal presence in blood or other tissues. | openaccessjournals.comciteline.com |
| Guinea Pig | Gastrointestinal Tract (Isolated Ileum) | Competitively antagonized morphine-induced effects on contractility, demonstrating direct receptor antagonism in the gut. | fda.govfda.gov |
| Mouse | Gastrointestinal Tract (Charcoal Meal Test) | Significantly antagonized the transit-delaying effects of morphine without reversing central analgesia. | openaccessjournals.comnih.gov |
| Mouse/Rat | Central vs. Peripheral Nervous System | Demonstrated significantly higher potency (approx. 200-fold) at peripheral µ-receptors compared to central µ-receptors after intravenous administration. | openaccessjournals.com |
Degradation Pathways and Stability Assessment Research Grade
Forced Degradation Studies of Deuterated Alvimopan (B130648) Hydrate (B1144303)
Studies on Alvimopan have revealed its susceptibility to degradation under specific stress conditions. The compound was found to be unstable or labile under hydrolytic (acidic, basic, and neutral) and oxidative stress. Conversely, it demonstrated stability against photolytic and thermal degradation. researchgate.net
Hydrolytic stability is assessed by exposing the drug substance to acidic, basic, and neutral conditions, typically by refluxing in solutions of varying pH. asianjpr.com
Acidic Hydrolysis : When subjected to acidic conditions, such as refluxing in hydrochloric acid (e.g., 0.1 N HCl), Alvimopan undergoes significant degradation. researchgate.netasianjpr.com This stress condition was found to generate three major degradation products. nih.govx-mol.com
Basic Hydrolysis : In an alkaline environment, using reagents like sodium hydroxide (B78521) (e.g., 0.1 N NaOH), Alvimopan also shows considerable degradation. researchgate.netasianjpr.com
Neutral Hydrolysis : Exposure to neutral conditions (e.g., water) at elevated temperatures also resulted in the degradation of the compound. researchgate.net
Oxidative stability is commonly evaluated using hydrogen peroxide (H₂O₂). rjptonline.orgresearchgate.net Alvimopan has been shown to be labile to oxidative stress, indicating that it is susceptible to degradation in the presence of oxidizing agents. researchgate.net The concentration for such tests can range from 3% to 30% H₂O₂. asianjpr.com
Photostability testing, conducted according to International Council for Harmonisation (ICH) guideline Q1B, exposes the drug substance to a combination of visible and UV light. europa.eu Studies on Alvimopan showed that the compound is stable under these photolytic stress conditions, meaning no significant degradation was observed upon exposure to light. researchgate.net
Thermal degradation studies are performed by exposing the drug substance to high temperatures, often in increments of 10°C above accelerated stability conditions. rjptonline.org Alvimopan was found to be stable when subjected to thermal stress, indicating good stability at elevated temperatures. researchgate.net
Table 1: Summary of Forced Degradation Findings for Alvimopan This interactive table summarizes the stability of Alvimopan under various stress conditions, which is indicative of the expected behavior of Alvimopan-d7 Hydrate.
| Stress Condition | Stress Agent/Method | Observation |
|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl, reflux | Labile / Degraded researchgate.netnih.gov |
| Basic Hydrolysis | 0.1 N NaOH, reflux | Labile / Degraded researchgate.net |
| Neutral Hydrolysis | Water, reflux | Labile / Degraded researchgate.net |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | Labile / Degraded researchgate.net |
| Photolytic Degradation | ICH Q1B light exposure | Stable researchgate.net |
| Thermal Degradation | Elevated temperature | Stable researchgate.net |
Identification and Structural Characterization of Degradation Products of this compound
The characterization of impurities and degradation products is a crucial step in ensuring the safety and quality of a pharmaceutical ingredient. nih.gov Following the forced degradation of Alvimopan, a total of five degradation products (designated DP1-DP5) were formed and identified using high-performance liquid chromatography (HPLC). nih.govx-mol.com
The structural elucidation of these products was primarily accomplished using advanced analytical techniques, including liquid chromatography-mass spectrometry (LC/MS) and high-resolution mass spectrometry (HRMS), which help in determining the fragmentation pathways of the parent drug and its degradants. researchgate.netnih.gov
Of the five products, three major degradants (DP1, DP2, and DP3) were formed under acid hydrolytic stress. nih.govx-mol.com These were isolated from the reaction mixture using preparative-HPLC (prep-HPLC) for more detailed structural confirmation via nuclear magnetic resonance (NMR) spectroscopy. nih.gov This comprehensive analysis using LC/QTOF/MS/MS and NMR provided definitive structures for the degradation products. x-mol.com
Table 2: Degradation Products of Alvimopan Identified Under Stress Conditions This interactive table outlines the degradation products formed from Alvimopan, which are expected to be structurally analogous to those from this compound (containing the d7-label).
| Degradant | Formation Condition | Analytical Characterization Method |
|---|---|---|
| DP1 | Acid Hydrolysis | LC/QTOF/MS/MS, NMR nih.gov |
| DP2 | Acid Hydrolysis | LC/QTOF/MS/MS, NMR nih.gov |
| DP3 | Acid Hydrolysis | LC/QTOF/MS/MS, NMR nih.gov |
| DP4 | Hydrolytic/Oxidative | LC/QTOF/MS/MS nih.gov |
| DP5 | Hydrolytic/Oxidative | LC/QTOF/MS/MS nih.gov |
Stability Testing Protocols for Reference Standards and Research Materials
Stability testing protocols for reference standards and research-grade materials are designed to ensure their quality, purity, and integrity over time. These protocols are guided by regulatory bodies like the ICH and are essential for maintaining the reliability of analytical measurements. rjptonline.orgeuropa.eulgcstandards.com
A typical stability testing protocol includes the following components:
Batch Selection : Data should be provided for at least three primary batches to ensure consistency. europa.eu
Container Closure System : The material should be stored in the same or a simulated container closure system as that proposed for long-term storage. europa.eu
Storage Conditions : Protocols define specific storage conditions, including temperature and relative humidity (RH).
Long-Term Stability : Studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. europa.eulgcstandards.com
Accelerated Stability : Studies are performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration, typically 6 months, to predict the long-term stability. europa.eu
Testing Frequency : The material is tested at regular intervals, such as at the start of the study and then at 3, 6, 9, 12, 18, and 24 months, and annually thereafter. nih.gov
Analytical Methods : A validated stability-indicating analytical method, most commonly HPLC, is used to detect changes in purity and the formation of degradation products. lgcstandards.com
Acceptance Criteria : Specifications for purity, impurity levels, and other critical quality attributes are established. A "significant change" during testing may trigger further investigation or a re-evaluation of the shelf life. europa.eu
The goal of these protocols is to guarantee the stability of the reference material throughout its intended shelf life when stored under the recommended conditions. lgcstandards.com
Future Research Directions and Unaddressed Research Gaps
Development of Novel Analytical Techniques for Trace Analysis of Deuterated Analogs
The precise quantification of deuterated compounds like Alvimopan-d7 Hydrate (B1144303) at very low concentrations is paramount for sensitive pharmacokinetic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard and robust method, future research could focus on developing even more sensitive and efficient analytical techniques. sci-hub.seresearchgate.net
Key Research Objectives:
Enhancing Sensitivity: The pursuit of lower limits of quantification (LLOQ) is a continuous goal in bioanalysis. sci-hub.se Future techniques could explore advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), to improve signal-to-noise ratios and reduce matrix effects, which can interfere with accurate measurement. nih.gov
Miniaturization and High-Throughput Analysis: Developing miniaturized analytical systems, such as microfluidics-based platforms coupled with mass spectrometry, could enable the analysis of smaller sample volumes and increase throughput, which is particularly valuable in preclinical studies with limited sample availability. sci-hub.se
Direct Analysis Methods: Research into ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) or Paper Spray Mass Spectrometry, could potentially allow for the direct analysis of Alvimopan-d7 Hydrate from biological samples with minimal preparation, accelerating analysis time.
Potential Analytical Techniques for Future Exploration
| Technique | Potential Advantage for this compound Analysis | Current Status/Feasibility |
| High-Resolution Mass Spectrometry (HRMS) | Increased specificity and reduced interferences from matrix components, leading to more accurate trace-level quantification. nih.gov | Increasingly used in quantitative bioanalysis, feasible for implementation. |
| Supercritical Fluid Chromatography (SFC)-MS/MS | Faster analysis times and unique selectivity compared to traditional liquid chromatography. | Established technique, but its application for Alvimopan (B130648) and its analogs is not widely reported. |
| Microfluidic LC-MS/MS | Reduced sample and solvent consumption, with the potential for high-throughput analysis. | A developing area with growing applications in pharmaceutical analysis. |
| Ambient Ionization Mass Spectrometry | Rapid analysis with minimal sample preparation. | Primarily a qualitative or semi-quantitative tool at present; further development is needed for robust quantification. |
Exploration of this compound in Advanced In Vitro and Ex Vivo Models (e.g., Organoids)
Traditional cell culture models often fail to fully replicate the complexity of human tissues. mdpi.com Organoids, three-dimensional (3D) cell cultures derived from stem cells, offer a more physiologically relevant model for studying drug disposition and metabolism. nih.govsigmaaldrich.com The use of this compound in conjunction with these advanced models represents a significant, yet unexplored, research area.
Potential Research Applications:
Metabolic Stability in Complex Models: Intestinal organoids can be used to investigate the metabolic stability of Alvimopan and to characterize the formation of its metabolites. nih.gov this compound would be an essential tool in these studies, serving as an internal standard to accurately quantify the parent drug and its non-deuterated metabolites formed within the organoid system.
Transporter Activity Studies: The expression and function of drug transporters, which are critical for the absorption and distribution of Alvimopan, can be studied in organoid models. mdpi.comnih.gov this compound can facilitate precise quantification in studies examining the influence of these transporters on Alvimopan's cellular uptake and efflux.
Disease Modeling: Organoids can be generated from patients with gastrointestinal disorders to study how disease states may alter the metabolism and transport of Alvimopan. nih.gov
Comparison of In Vitro Models
| Model System | Key Features | Relevance for this compound Studies |
| Caco-2 Monolayers | Represents a single cell type of the small intestine; widely used for permeability studies. nih.gov | Limited metabolic capacity and lack of cellular diversity compared to the in vivo gut. mdpi.com |
| Intestinal Microsomes | Contains drug-metabolizing enzymes but lacks cellular structure and transport functions. | Useful for basic metabolic stability screening but not for comprehensive absorption, distribution, metabolism, and excretion (ADME) studies. |
| Intestinal Organoids | 3D structure with multiple cell types (e.g., enterocytes, goblet cells) and expression of key metabolic enzymes and transporters, mimicking the in vivo gut epithelium. mdpi.comsigmaaldrich.com | High physiological relevance for studying metabolism, and transporter-mediated processes. nih.gov |
Broader Applications of Deuterated Tracers in Understanding Complex Biological Systems
The utility of deuterated compounds like this compound extends beyond their role as internal standards. Stable isotope tracers are powerful tools for elucidating complex biological pathways without the safety concerns associated with radioisotopes. musechem.com
Future Research Directions:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Co-administration of a therapeutic dose of non-deuterated Alvimopan with a microdose of this compound could allow for more sophisticated PK/PD modeling, helping to better understand the relationship between drug exposure and clinical response.
Drug-Drug Interaction Studies: this compound can be used as a probe to investigate the impact of co-administered drugs on the metabolic pathways of Alvimopan. A change in the ratio of deuterated to non-deuterated metabolites could indicate enzymatic inhibition or induction.
Metabolite Profiling: The use of deuterated tracers can aid in the identification of novel metabolites by looking for the characteristic isotopic signature in mass spectrometry data. musechem.com
Computational Chemistry Approaches for Predicting Isotope Effects and Metabolic Pathways
Computational chemistry and molecular modeling are becoming increasingly valuable in drug discovery and development. nih.gov These approaches can be applied to this compound to predict its behavior and to guide experimental studies.
Areas for Computational Investigation:
Prediction of Kinetic Isotope Effects (KIEs): Quantum mechanics (QM) calculations can be employed to predict the magnitude of the deuterium (B1214612) kinetic isotope effect on the metabolism of Alvimopan. osti.gov This can help in understanding how deuteration at specific positions alters the rate of metabolic reactions.
Metabolic Pathway Prediction: Computational tools can model the interaction of Alvimopan with various drug-metabolizing enzymes, such as cytochrome P450s, to predict potential sites of metabolism. nih.gov Comparing the predicted metabolic map for Alvimopan and Alvimopan-d7 can highlight pathways that are sensitive to isotopic substitution.
Modeling Transporter Interactions: Molecular docking and simulation studies can provide insights into how Alvimopan and its deuterated analog interact with drug transporters. This can help in interpreting data from in vitro and in vivo transport studies.
Computational Approaches and Their Potential Applications
| Computational Method | Application to this compound | Expected Outcome |
| Quantum Mechanics (QM) | Calculation of bond energies and transition states for metabolic reactions. | Prediction of the kinetic isotope effect on different metabolic pathways. osti.gov |
| Molecular Docking | Simulating the binding of Alvimopan to the active sites of metabolic enzymes and transporters. | Identification of key interactions and prediction of metabolic sites. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of Alvimopan within the active site of an enzyme or transporter over time. | Understanding the stability of binding and the mechanism of interaction. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
